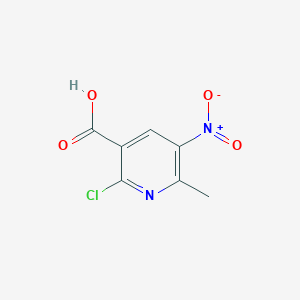
2-Chloro-6-methyl-5-nitropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-methyl-5-nitropyridine-3-carboxylic acid is a heterocyclic aromatic compound with a molecular formula of C7H5ClN2O4. It is a derivative of pyridine, characterized by the presence of chloro, methyl, and nitro substituents on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-5-nitropyridine-3-carboxylic acid typically involves the nitration of 2-chloro-6-methylpyridine-3-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes chlorination, methylation, and nitration steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Chloro-6-methyl-5-nitropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 2-amino-6-methyl-5-nitropyridine-3-carboxylic acid.
Reduction: Formation of 2-chloro-6-methyl-5-aminopyridine-3-carboxylic acid.
Oxidation: Formation of 2-chloro-6-carboxy-5-nitropyridine-3-carboxylic acid.
科学研究应用
2-Chloro-6-methyl-5-nitropyridine-3-carboxylic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-6-methyl-5-nitropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
相似化合物的比较
Similar Compounds
2-Chloro-3-nitropyridine: Similar in structure but lacks the methyl and carboxylic acid groups.
6-Chloro-2-methyl-3-nitropyridine: Similar but lacks the carboxylic acid group.
2-Chloro-5-nitropyridine: Similar but lacks the methyl and carboxylic acid groups.
Uniqueness
2-Chloro-6-methyl-5-nitropyridine-3-carboxylic acid is unique due to the presence of all three substituents (chloro, methyl, and nitro) along with the carboxylic acid group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
分子式 |
C7H5ClN2O4 |
|---|---|
分子量 |
216.58 g/mol |
IUPAC 名称 |
2-chloro-6-methyl-5-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5ClN2O4/c1-3-5(10(13)14)2-4(7(11)12)6(8)9-3/h2H,1H3,(H,11,12) |
InChI 键 |
QHPBKHRZIKVYOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


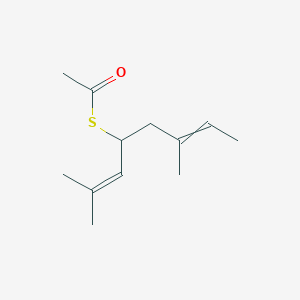
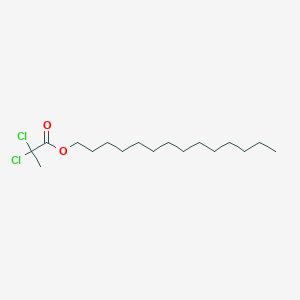
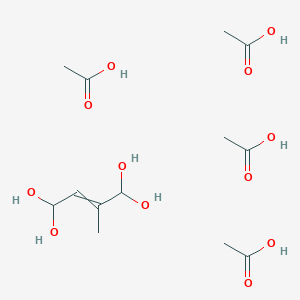
![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
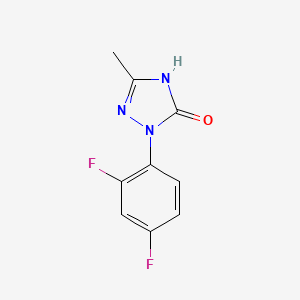
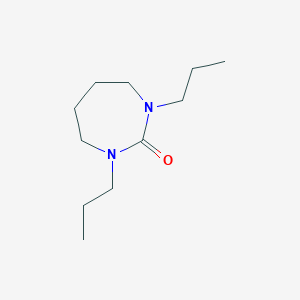
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)

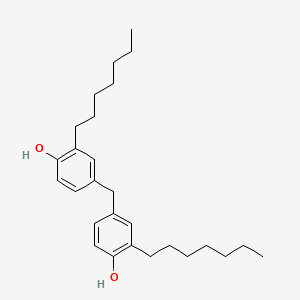
![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
![{[2-(Bromomethyl)-4-methoxyphenyl]ethynyl}(trimethyl)silane](/img/structure/B14376633.png)
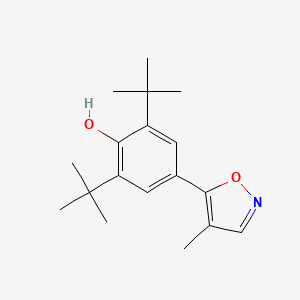
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
